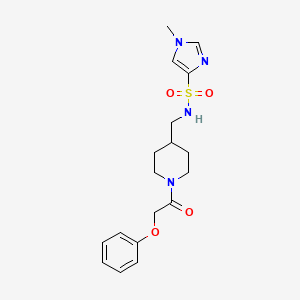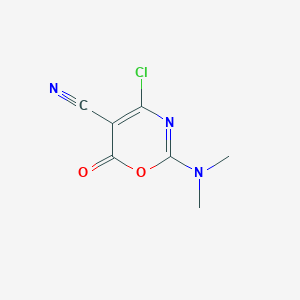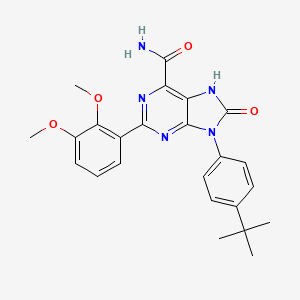![molecular formula C21H15F3N2O2S B2394504 3-(2-methylphenyl)-1-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326865-18-2](/img/no-structure.png)
3-(2-methylphenyl)-1-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a thieno[3,2-d]pyrimidine derivative. Thieno[3,2-d]pyrimidines are a class of compounds containing a pyrimidine ring fused to a thiophene ring. They are known for their wide range of biological activities and are used in the development of various drugs .
Molecular Structure Analysis
The compound contains a trifluoromethyl group, which is electron-withdrawing, and a methylphenyl group, which is electron-donating. These groups could influence the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group might undergo nucleophilic substitution, and the aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the trifluoromethyl group might increase its lipophilicity .Aplicaciones Científicas De Investigación
Synthesis and Mechanistic Insights
- A study detailed a facile synthesis method for 3-alkylamino-5-arylthiophenes, leading to the generation of thieno[3,2-d]pyrimidine-2,4-diones among other compounds. This research provides insights into the reaction mechanisms involved in the creation of such structures, contributing to the broader understanding of thieno[3,2-d]pyrimidine derivatives' synthetic pathways (Kim & Kim, 2000).
Biological Activities and Applications
Another study discussed the synthesis and structure-activity relationships (SAR) of thieno[2,3-d]pyrimidine-2,4-dione derivatives, identifying potent GnRH receptor antagonists. This research suggests potential applications in treating reproductive diseases, highlighting the biological relevance of these compounds (Zhiqian Guo et al., 2003).
Research on microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl moiety discussed the generation of pyrimido[1,2-a]benzimidazoles and other derivatives. These findings indicate the versatility of thieno[3,2-d]pyrimidine-2,4-dione structures in synthesizing various heterocyclic compounds with potential biological applications (M. Shaaban, 2008).
Antibacterial and Antitumor Potential
- A study synthesized substituted thieno[2,3-d]pyrimidines to evaluate them as antibacterial agents. This research underscores the antimicrobial potential of thieno[3,2-d]pyrimidine derivatives, presenting them as candidates for further pharmacological exploration (R. More et al., 2013).
Advanced Material Applications
- The discovery of a thieno[2,3-d]pyrimidine-2,4-dione bearing specific moieties showed potent and orally bioavailable non-peptide antagonists for the human luteinizing hormone-releasing hormone receptor. This compound's development opens new avenues for treating sex-hormone-dependent diseases, illustrating the compound's potential beyond conventional applications (S. Sasaki et al., 2003).
Mecanismo De Acción
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-methylphenyl)-1-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-aminothiophene-3-carboxylic acid with 3-(trifluoromethyl)benzaldehyde, followed by cyclization with acetic anhydride and 2-methylphenylboronic acid. The resulting intermediate is then subjected to a reaction with phosgene and ammonia to yield the final product.", "Starting Materials": [ "2-aminothiophene-3-carboxylic acid", "3-(trifluoromethyl)benzaldehyde", "acetic anhydride", "2-methylphenylboronic acid", "phosgene", "ammonia" ], "Reaction": [ "Condensation of 2-aminothiophene-3-carboxylic acid with 3-(trifluoromethyl)benzaldehyde in the presence of a base such as potassium carbonate or sodium hydride to yield the corresponding Schiff base intermediate.", "Cyclization of the Schiff base intermediate with acetic anhydride and 2-methylphenylboronic acid in the presence of a palladium catalyst to form the thienopyrimidine intermediate.", "Reaction of the thienopyrimidine intermediate with phosgene and ammonia in the presence of a base such as triethylamine or pyridine to yield the final product, 3-(2-methylphenyl)-1-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] } | |
Número CAS |
1326865-18-2 |
Nombre del producto |
3-(2-methylphenyl)-1-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Fórmula molecular |
C21H15F3N2O2S |
Peso molecular |
416.42 |
Nombre IUPAC |
3-(2-methylphenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H15F3N2O2S/c1-13-5-2-3-8-16(13)26-19(27)18-17(9-10-29-18)25(20(26)28)12-14-6-4-7-15(11-14)21(22,23)24/h2-11H,12H2,1H3 |
Clave InChI |
GIGCFFYDAKNETL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)C(F)(F)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2394423.png)
![[5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B2394425.png)
![Methyl 2-[(4-methoxy-4-oxobutanoyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2394426.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acrylamide](/img/structure/B2394431.png)
![N-(4-fluorobenzyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2394432.png)
![2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2394433.png)
![2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2394436.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2394437.png)

![tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate](/img/structure/B2394439.png)

![7-Amino-2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B2394442.png)
